molecular formula C15H29N3O4 B13613776 3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid

3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid

Katalognummer: B13613776
Molekulargewicht: 315.41 g/mol
InChI-Schlüssel: VAQFWTZSBTYDHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid is a synthetic organic compound featuring a piperazine core substituted with a propanoic acid group and a Boc-protected aminopropyl chain. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes. This compound is structurally analogous to intermediates used in peptide synthesis and drug development, where the piperazine ring contributes to solubility and bioavailability, while the carboxylic acid group facilitates conjugation or salt formation .

Eigenschaften

Molekularformel

C15H29N3O4

Molekulargewicht

315.41 g/mol

IUPAC-Name

3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazin-1-yl]propanoic acid

InChI

InChI=1S/C15H29N3O4/c1-15(2,3)22-14(21)16-6-4-7-17-9-11-18(12-10-17)8-5-13(19)20/h4-12H2,1-3H3,(H,16,21)(H,19,20)

InChI-Schlüssel

VAQFWTZSBTYDHP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCCN1CCN(CC1)CCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid generally involves:

  • Construction of the piperazine ring substituted at the nitrogen atoms.
  • Introduction of the propanoic acid side chain.
  • Attachment of the 3-aminopropyl group protected with a tert-butoxycarbonyl (Boc) group.
  • Final deprotection and purification steps.

The Boc group serves as a protecting group for the amino functionality during intermediate steps to prevent unwanted side reactions.

Key Synthetic Steps

Starting Materials and Piperazine Functionalization
  • The synthesis often begins with commercially available piperazine or Boc-protected piperazine derivatives.
  • The propanoic acid moiety is introduced via alkylation or amide bond formation at the piperazine nitrogen.
  • The 3-aminopropyl side chain is incorporated through nucleophilic substitution or amide coupling, with the amino group protected by the tert-butoxycarbonyl group to ensure selectivity.
Protection and Deprotection
  • The tert-butoxycarbonyl group is introduced typically by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • Deprotection is carried out in the final stages using trifluoroacetic acid (TFA) or other acidic conditions to remove the Boc group without disturbing other sensitive functionalities.
Purification
  • Purification is achieved by column chromatography, often using silica gel, or high-performance liquid chromatography (HPLC) for higher purity.
  • Final products are characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structure and purity.

Detailed Synthetic Route Example

Based on the literature and patent data, a representative synthetic route is as follows:

Step Reaction Description Reagents and Conditions Yield (%) Notes
1 Protection of 3-aminopropylamine with Boc2O Boc2O, base (e.g., triethylamine), solvent (DCM), room temperature >80% Formation of Boc-protected 3-aminopropylamine
2 Alkylation of piperazine nitrogen with Boc-protected 3-aminopropyl derivative Nucleophilic substitution, base, solvent (DMF or DCM), mild heating 60-75% Selective substitution on piperazine nitrogen
3 Introduction of propanoic acid moiety via amide bond formation Coupling reagents (e.g., HBTU, DIPEA), solvent (DMF), room temperature 70-85% Amide bond formation with 3-(carboxy)propanoic acid
4 Deprotection of Boc group Trifluoroacetic acid (TFA), DCM, room temperature 80-90% Removal of Boc group to yield free amino group
5 Purification Silica gel chromatography or preparative HPLC - Achieves >95% purity

Representative Literature and Patent Insights

Literature Synthesis Example

A study involving piperazine derivatives with Boc-protected aminoalkyl substituents reported the following:

  • Boc protection of aminoalkyl chains was performed using di-tert-butyl dicarbonate in dichloromethane with triethylamine as a base.
  • Piperazine nitrogen substitution was achieved via nucleophilic substitution using the Boc-protected aminoalkyl halide.
  • Amide bond formation to introduce carboxylic acid functionalities utilized standard peptide coupling reagents such as HBTU and DIPEA in DMF.
  • Final Boc deprotection was carried out with trifluoroacetic acid, followed by purification using silica gel chromatography or HPLC.
  • Characterization by ^1H and ^13C NMR confirmed the structure, with typical chemical shifts consistent with the Boc group and piperazine ring protons.

Patent Methodologies

Patent WO2017208258A1 discloses processes involving tert-butyl-protected amino acids and piperazine derivatives, highlighting:

  • Use of tert-butyl esters and Boc groups for protection of carboxylic acids and amines, respectively.
  • Amide bond formation facilitated by coupling agents such as HBTU or carbodiimides.
  • Deprotection steps employing trifluoroacetic acid or silyl bromide reagents for selective removal of protecting groups.
  • Purification by reverse-phase HPLC to achieve high purity products suitable for pharmaceutical applications.

Summary Table of Preparation Parameters

Parameter Description Typical Conditions Outcome
Protection Boc protection of amino group Boc2O, base, DCM, RT >80% yield, stable intermediate
Substitution Piperazine nitrogen alkylation Boc-protected aminoalkyl halide, base, DMF, mild heat 60-75% yield, selective substitution
Coupling Amide bond formation with propanoic acid HBTU, DIPEA, DMF, RT 70-85% yield, efficient coupling
Deprotection Boc removal TFA, DCM, RT 80-90% yield, clean deprotection
Purification Chromatography or HPLC Silica gel or RP-HPLC >95% purity

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically yields free amines.

Wissenschaftliche Forschungsanwendungen

3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid involves the protection of amine groups by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid, enabling comparative analysis of their physicochemical properties, synthesis, and applications.

3-[1-(tert-Butoxycarbonyl)-4-piperidyl]propanoic acid ()

  • Structure: Replaces the piperazine ring with a piperidine ring and lacks the aminopropyl chain.
  • Synthesis: Synthesized via Boc protection of ethyl 3-(4-piperidyl)propanoate, achieving a 97% yield under mild conditions (dioxane/water, triethylamine) .
  • Key Properties :
    • IR peaks at 1735 cm⁻¹ (ester C=O) and 1695 cm⁻¹ (Boc C=O) .
    • Higher rigidity due to the saturated piperidine ring compared to the piperazine analog.
  • Applications : Likely used as a precursor for bioactive molecules, though its single nitrogen atom limits hydrogen-bonding capacity compared to piperazine derivatives.

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid ()

  • Structure : Features a piperazine ring and a shorter acetic acid chain.
  • Key Properties: Molecular formula: C₁₁H₂₀N₂O₄; LogP: 1.89 (indicating moderate lipophilicity). TPSA: 75.3 Ų (suggests moderate polarity). High synthetic versatility, with protocols optimized for solubility in polar solvents like ethanol and water .
  • Applications: Used in linker chemistry for drug conjugates, where the shorter chain may limit steric hindrance compared to propanoic acid derivatives.

3-{[(tert-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid ()

  • Structure: Replaces the piperazine ring with a dimethylamino-propyl chain.
  • Discontinued commercial availability, suggesting challenges in synthesis or stability .
  • Applications: Potential use in pH-responsive drug delivery systems due to its amine functionality.

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid ()

  • Structure : Incorporates a phenyl group and stereochemical complexity (3S,4R configuration).
  • Stereochemistry influences binding specificity in chiral environments .
  • Applications : Likely employed in asymmetric catalysis or as a building block for receptor-targeted molecules.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups LogP TPSA (Ų) Key Applications
Target Compound C₁₆H₂₉N₃O₄ Piperazine, Boc, Propanoic acid ~1.32 ~85.0 Drug conjugation, solubility
3-[1-(Boc)-4-piperidyl]propanoic acid C₁₃H₂₃NO₄ Piperidine, Boc, Propanoic acid N/A N/A Intermediate synthesis
2-(4-Boc-piperazin-1-yl)acetic acid C₁₁H₂₀N₂O₄ Piperazine, Boc, Acetic acid 1.89 75.3 Linker chemistry
3-{Boc[3-(dimethylamino)propyl]}propanoic acid C₁₄H₂₇N₃O₄ Tertiary amine, Boc, Propanoic acid N/A N/A Discontinued (stability issues)
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ Phenyl, Piperidine, Boc, Carboxylic acid N/A N/A Chiral synthesis

Research Findings and Trends

  • Synthetic Efficiency : The target compound’s piperazine ring allows for higher functionalization compared to piperidine analogs, though it requires careful Boc-deprotection steps .
  • Bioavailability: Piperazine derivatives generally exhibit superior aqueous solubility over piperidine or dimethylamino analogs due to increased hydrogen-bonding capacity .
  • Stability Issues: Compounds with tertiary amines (e.g., dimethylamino groups) face instability in acidic conditions, leading to commercial discontinuation .

Biologische Aktivität

3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid, also known by its CAS number 373608-48-1, is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to synthesize existing research findings on its biological activity, including cytotoxicity against cancer cell lines, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H25N3O2C_{12}H_{25}N_{3}O_{2}, and it has a molecular weight of 243.35 g/mol. The compound features a piperazine moiety, which is known for its versatility in drug design, particularly in the development of psychoactive and anticancer agents.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, a screening of various piperazine derivatives against multiple human cancer cell lines revealed promising results. The compound was tested against pancreatic cancer cell lines such as MiaPaCa2 and PANC-1, where it demonstrated moderate growth inhibition at concentrations around 25 μM. The detailed findings are summarized in Table 1.

CompoundCell LineGI50 (μM)Remarks
3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acidMiaPaCa2>50Low activity observed
PANC-125Moderate activity
MCF-7<10High activity

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for antimicrobial properties. Studies have shown that piperazine derivatives can possess enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of various substituents on the piperazine ring has been linked to increased potency against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Studies

  • Cytotoxicity Studies : A study involving the synthesis of sulfonylpiperazines linked to flavonoid cores demonstrated that certain modifications led to enhanced cytotoxicity against cancer cell lines such as SK-OV-3 and HT-29. These findings suggest that structural modifications can significantly impact biological activity.
  • Antimicrobial Testing : Another research effort focused on the antimicrobial efficacy of piperazine conjugates showed promising results with zones of inhibition ranging from 9 mm to 12 mm against various bacterial strains. This indicates that the compound's structure may enhance its interaction with microbial targets.

Mechanistic Insights

The biological activity of 3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid can be attributed to its ability to modulate protein interactions and enzyme activities within cells. Piperazine derivatives often act by inhibiting key enzymes involved in cellular proliferation and survival pathways.

Q & A

Q. What are the standard synthetic routes for 3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid?

The synthesis typically involves:

  • Boc Protection : Reacting the primary amine of the piperazine derivative with tert-butoxycarbonyl chloride (Boc-Cl) in dichloromethane (DCM) using triethylamine (TEA) as a base .
  • Coupling Reaction : Introducing the propanoic acid moiety via carbodiimide-mediated coupling (e.g., DCC/DMAP) under inert atmosphere .
  • Purification : Column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization to isolate the product .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsReference
Boc ProtectionBoc-Cl, TEA, DCM, 0–25°C, 12h
Amine-AlkylationPropanoic acid derivative, DCC, DMAP, reflux
PurificationSilica gel (EtOAc/hexane 3:7)

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound's stability during synthesis?

The Boc group protects the amine from unwanted nucleophilic reactions. It is stable under basic and mildly acidic conditions but can be removed with strong acids (e.g., TFA in DCM). Monitoring deprotection via TLC (Rf shift) ensures minimal side reactions .

Q. What analytical techniques confirm the compound's structural integrity?

  • NMR : 1^1H and 13^{13}C NMR verify piperazine ring protons (δ 2.5–3.5 ppm) and Boc group tert-butyl signals (δ 1.4 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ m/z 315.4) .

Q. What solubility characteristics are critical for in vitro assays?

The carboxylic acid group enhances water solubility at physiological pH, while the Boc group and piperazine moiety improve lipid membrane permeability. Pre-formulation studies in PBS (pH 7.4) and DMSO are recommended for biological testing .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, while machine learning models (ICReDD framework) prioritize reaction conditions. For example, solvent polarity and temperature effects on coupling yields can be simulated to reduce experimental iterations .

Q. How to resolve discrepancies in reported pharmacological activities?

Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK-293 vs. SH-SY5Y) or receptor isoforms.
  • Metabolic Stability : Hepatic microsome assays (e.g., human vs. rodent) assess species-specific degradation . Standardized protocols (e.g., NIH Rigor Guidelines) and orthogonal assays (SPR, calcium flux) validate target engagement .

Q. What strategies prevent premature Boc deprotection during synthesis?

  • Mild Acid Conditions : Use 20% TFA in DCM (0°C, 30 min) instead of HCl/dioxane .
  • Inert Atmosphere : Conduct reactions under N₂ to avoid moisture-induced hydrolysis .
  • Real-Time Monitoring : In-situ IR or LC-MS tracks Boc stability .

Q. How to address stereochemical challenges in piperazine derivatives?

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol .
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during alkylation .

Q. What in silico tools predict biological target interactions?

Molecular docking (AutoDock Vina) identifies potential binding pockets in neurological targets (e.g., 5-HT₃ receptors). Pharmacophore models align the compound's piperazine ring with serotonin analogs, guiding SAR studies .

Q. How to design stability-indicating methods for long-term storage?

Accelerated degradation studies (40°C/75% RH, 6 months) coupled with UPLC-UV/MS detect hydrolysis by-products. Lyophilization with cryoprotectants (trehalose) improves shelf life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.